molecular formula C10H13N3O2S B2482692 2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 302949-23-1

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2482692
CAS No.: 302949-23-1
M. Wt: 239.29
InChI Key: UERPFUFVUABKOO-UHFFFAOYSA-N
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Description

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 2-aminothiophene derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of 2-aminothiophene-3-carboxamide as a starting material, which undergoes cyclization with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to form the thienopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the thienopyrimidine core provides structural stability and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the hydroxyethylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-5-6(2)16-9-7(5)8(15)12-10(13-9)11-3-4-14/h14H,3-4H2,1-2H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPFUFVUABKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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